Taxifolial A

Description

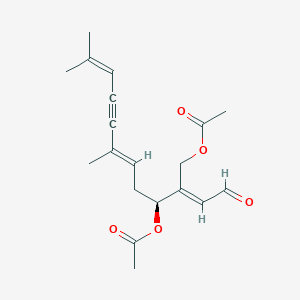

Structure

3D Structure

Properties

Molecular Formula |

C19H24O5 |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

[(2E,3S,5E)-3-acetyloxy-6,10-dimethyl-2-(2-oxoethylidene)undeca-5,9-dien-7-ynyl] acetate |

InChI |

InChI=1S/C19H24O5/c1-14(2)7-6-8-15(3)9-10-19(24-17(5)22)18(11-12-20)13-23-16(4)21/h7,9,11-12,19H,10,13H2,1-5H3/b15-9+,18-11+/t19-/m0/s1 |

InChI Key |

ZNJRJRLDPRAASN-FXLUSVPFSA-N |

Isomeric SMILES |

CC(=CC#C/C(=C/C[C@@H](/C(=C/C=O)/COC(=O)C)OC(=O)C)/C)C |

Canonical SMILES |

CC(=CC#CC(=CCC(C(=CC=O)COC(=O)C)OC(=O)C)C)C |

Synonyms |

taxifolial A |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Source Ecology

Distribution and Ecological Role of Taxifolial A in Caulerpa taxifolia

This compound is a sesquiterpenoid secondary metabolite that has been identified in the marine green alga Caulerpa taxifolia. nih.govint-res.com This compound is part of a suite of bioactive terpenes produced by the alga, which play a significant role in its chemical defense mechanisms and ecological interactions.

Geographical and Habitat-Specific Variations in this compound Production

The production of defensive metabolites in Caulerpa taxifolia, including compounds like this compound, is not uniform and exhibits significant variation based on geographical location, season, and habitat conditions. This compound was first isolated from specimens of C. taxifolia collected from the Mediterranean Sea, specifically off Cap Martin, France, which was invaded by a cold-tolerant aquarium strain of the alga. int-res.comiucngisd.org

Research indicates that the invasive Mediterranean strain of C. taxifolia possesses higher concentrations of defensive chemical metabolites compared to its native tropical counterparts. iucngisd.org While much of the detailed quantitative research has focused on the major metabolite, caulerpenyne (B1231210), the findings provide a strong basis for understanding the production patterns of related terpenes like this compound. The concentration of these metabolites is influenced by environmental factors such as water temperature and depth. For instance, the production of caulerpenyne in the Mediterranean strain peaks during the summer months when water temperatures rise above 19°C. researchgate.net Concentrations are also typically higher in the leaf-like fronds of the alga compared to the creeping stolons and tend to decrease with increasing water depth. researchgate.net This suggests that the synthesis of this compound is likely subject to similar environmental and physiological controls, being more pronounced in the invasive populations and varying with seasonal and depth-related conditions.

| Factor | Observation on Metabolite Production (Primarily Caulerpenyne) | Likely Implication for this compound |

| Geography | The invasive Mediterranean strain has increased concentrations of defensive metabolites compared to native tropical strains. iucngisd.orgresearchgate.net | Higher concentrations expected in Mediterranean C. taxifolia. |

| Season | Maximum concentration observed in summer when water temperatures are highest. researchgate.net | Production likely peaks in warmer months. |

| Depth | Metabolite concentration decreases at greater depths. researchgate.net | Higher concentrations expected in shallower waters (e.g., 5-10m). int-res.comresearchgate.net |

| Plant Part | Concentrations are higher in fronds than in stolons. researchgate.net | Fronds are the likely primary site of synthesis and storage. |

Role of Caulerpa taxifolia as an Invasive Marine Species and its Metabolites

Caulerpa taxifolia, particularly the strain developed in aquariums, is recognized as one of the world's worst invasive alien species. wikipedia.org Accidentally released into the Mediterranean Sea from the Oceanographic Museum of Monaco in 1984, this alga has since spread extensively, colonizing vast areas of the seafloor and displacing native ecosystems. state.govusda.govresearchgate.net

The invasive success of C. taxifolia is largely attributed to its production of a cocktail of toxic secondary metabolites. state.goveuropa.eu These compounds, including the primary sesquiterpene caulerpenyne and other minor but potentially toxic terpenes like this compound, Taxifolial B, and oxytoxin, render the alga unpalatable to the majority of marine herbivores. int-res.comiucngisd.org This chemical defense protects the alga from grazing pressure, allowing it to form dense, expansive monospecific meadows that outcompete native seaweeds and seagrasses, such as Posidonia oceanica, for space and light. iucngisd.orgeuropa.eu The resulting loss of biodiversity affects the entire food web, impacting invertebrate and fish populations that depend on the native habitats. state.goveuropa.eu Furthermore, there is evidence that the toxins can interfere with the development of eggs of some marine animals. state.gov Upon physical damage to the algal tissue, the primary metabolite caulerpenyne can be rapidly converted into more reactive 1,4-dialdehydes, enhancing its defensive capabilities. nih.gov

Methodological Approaches for Isolation of this compound from Biological Matrices

The isolation of this compound from the biomass of Caulerpa taxifolia involves a multi-step process that begins with extraction to separate the crude secondary metabolites from the algal matrix, followed by chromatographic techniques to purify the specific compound.

Extraction Techniques from Algal Biomass

The initial step in isolating this compound is the extraction of lipids and secondary metabolites from the collected algal biomass. To prevent the enzymatic degradation of sensitive compounds like terpenes upon tissue damage, a common preparatory step is to shock-freeze the fresh algal material using liquid nitrogen. nih.gov

A variety of extraction methods can be employed, ranging from conventional to advanced techniques. The choice of solvent is critical and is guided by the principle of "like dissolves like"; since this compound is a terpenoid, it is soluble in organic solvents. libretexts.org

Conventional Solvent Extraction: This is the most common approach, involving methods like maceration (soaking in a solvent), percolation, or Soxhlet extraction. e3s-conferences.org Organic solvents such as methanol, ethanol (B145695), or mixtures like dichloromethane/methanol are typically used to extract the lipophilic compounds from the algal tissue. nih.gove3s-conferences.org

Advanced Extraction Techniques: To improve efficiency and reduce solvent consumption, more advanced methods can be utilized. These include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE). nih.govnih.gov SFE using supercritical CO2 is particularly well-suited for extracting terpenoids and other low-polarity compounds without the use of harsh organic solvents, which is beneficial for heat-sensitive molecules. ominedo.co.jp

| Extraction Technique | Principle | Common Solvents/Conditions | Advantages |

| Maceration/Percolation | Soaking and/or passing a solvent through the biomass to dissolve target compounds. e3s-conferences.org | Ethanol, Methanol, Dichloromethane. nih.gove3s-conferences.org | Simple, low-cost equipment. |

| Soxhlet Extraction | Continuous extraction with a cycling distilled solvent. | Organic solvents (e.g., hexane, ethanol). | Thorough extraction, efficient use of small solvent volume. |

| Ultrasound-Assisted (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration. nih.gov | Ethanol, Methanol. nih.gov | Faster extraction, lower temperatures, reduced solvent use. nih.gov |

| Supercritical Fluid (SFE) | Uses a supercritical fluid (often CO2) as the extraction solvent. ominedo.co.jp | Supercritical CO2, sometimes with a co-solvent like ethanol. ominedo.co.jp | Solvent-free product, effective for non-polar compounds, mild temperatures. ominedo.co.jp |

Chromatographic Purification Strategies for this compound

Following extraction, the crude extract contains a complex mixture of compounds that must be separated to isolate pure this compound. Chromatography is the cornerstone of this purification process. nih.gov A typical strategy involves a series of chromatographic steps, often starting with low-resolution methods and progressing to high-resolution techniques.

Flash or Column Chromatography: The crude extract is first subjected to column chromatography, often using silica (B1680970) gel as the stationary phase. benthamdirect.com A solvent or a gradient of solvents with increasing polarity is passed through the column to separate the compounds based on their differential adsorption to the silica. This allows for the initial fractionation of the extract into groups of compounds with similar polarity.

High-Performance Liquid Chromatography (HPLC): The fractions containing the compound of interest are then further purified using HPLC. This technique offers much higher resolution and is used in the final stages of purification. A reversed-phase column (e.g., C18) is commonly used for separating terpenes, where a polar mobile phase (like a mixture of water and acetonitrile (B52724) or methanol) is employed. The components are separated based on their hydrophobicity, and a detector (such as a UV detector) is used to identify the peaks corresponding to each compound. cytivalifesciences.com

The precise combination of columns and solvent systems is developed through methodical experimentation to achieve the separation of this compound from other closely related sesquiterpenes present in the extract, such as caulerpenyne and Taxifolial B. int-res.com

| Chromatographic Technique | Principle of Separation | Typical Use in Purification |

| Column Chromatography | Differential adsorption to a solid stationary phase (e.g., silica gel) from a liquid mobile phase. benthamdirect.com | Initial fractionation of crude extract; separation into groups of compounds based on polarity. |

| Ion Exchange (IEX) | Separation based on net surface charge by binding to a charged resin. thermofisher.com | Primarily for charged molecules like proteins and nucleic acids; less common for neutral terpenes. nih.gov |

| Size Exclusion (SEC) | Separation based on molecular size and shape as molecules pass through a porous gel. | Used to separate molecules of significantly different sizes. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary phase (e.g., C18) and a pressurized liquid mobile phase. cytivalifesciences.com | Final purification step to obtain highly pure compound; analytical quantification. |

Biosynthetic Pathways and Metabolic Transformations of Taxifolial a

Elucidation of Proposed Biosynthetic Origin for Taxifolial A

The biosynthesis of this compound is not fully elucidated in isolation but is understood in the context of the primary and secondary metabolism of its host organism, the green alga Caulerpa taxifolia.

Investigating the Role of Caulerpenyne (B1231210) as a Putative Precursor

This compound is considered to be biochemically related to caulerpenyne, the main secondary metabolite in Caulerpa species. int-res.com Research suggests that this compound may function as a degradation product or a direct precursor to caulerpenyne. int-res.com This close relationship is strongly supported by chemical synthesis studies. The first total synthesis of (+/-)-Taxifolial A was achieved as a key step in a proposed synthetic route toward caulerpenyne, highlighting its role as a viable precursor in synthetic strategies. researchgate.netnih.govacs.org This strategic placement in synthetic pathways underscores the structural and likely biosynthetic proximity of the two compounds. acs.orgwesternregionalpanel.org

General Mechanistic Insights into Sesquiterpenoid Biosynthesis in Marine Algae

In marine algae like Caulerpa taxifolia, the fundamental building blocks for sesquiterpenoids are synthesized via the methylerythritol 4-phosphate (MEP) pathway. frontiersin.orgresearchgate.net This pathway, which is also common in many bacteria and plant plastids, produces the five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), from glyceraldehyde-3-phosphate and pyruvate. frontiersin.orgresearchgate.net Studies on caulerpenyne biosynthesis have revealed a compartmentalized process: the C15 sesquiterpene backbone is assembled in the chloroplasts using the MEP pathway, while the acetyl groups attached to the molecule are derived from a cytosolic source. This indicates that the complete biosynthesis of these complex sesquiterpenoids requires the involvement of multiple cellular compartments.

Enzymatic Transformations and Biodegradation Pathways of this compound

The transformation of this compound and related compounds is a rapid, enzyme-driven process, particularly in response to cellular damage.

Identification of Biocatalysts Involved in In Vivo Conversion

The primary biocatalysts responsible for the transformation of caulerpenyne and its analogues in Caulerpa are esterases. nih.govnih.gov When the algal tissue is wounded, these enzymes are activated and rapidly cleave the acetate (B1210297) groups from the sesquiterpene backbone. nih.govresearchgate.net This enzymatic deacetylation is a key step in the alga's activated chemical defense, converting less reactive storage compounds into more aggressive metabolites. westernregionalpanel.org The action of these esterases has been confirmed in multiple Caulerpa species, including the invasive C. taxifolia and the noninvasive C. prolifera. nih.govresearchgate.net

Analysis of Wound-Activated Metabolic Transformations in Caulerpa Species

Caulerpa species exhibit a potent wound-activated defense mechanism. capes.gov.br Upon mechanical injury, a swift metabolic cascade is initiated. nih.govcapes.gov.br This enzymatic process begins within minutes of damage and leads to the rapid degradation of the stored sesquiterpenoids. capes.gov.br Research has shown that in C. taxifolia, C. racemosa, and C. prolifera, severe tissue damage can cause the degradation of more than 50% of the stored caulerpenyne in under one minute. nih.govresearchgate.net This rapid transformation ensures that defensive compounds are released almost immediately at the site of attack. westernregionalpanel.org

Table 1: Comparison of Wound-Activated Caulerpenyne Degradation

| Caulerpa Species | Invasive Status | Wound-Activated Transformation Documented | Primary Biocatalyst | Degradation Rate |

|---|---|---|---|---|

| C. taxifolia | Invasive | Yes | Esterase | >50% in <1 min |

| C. racemosa | Invasive | Yes | Esterase | >50% in <1 min |

| C. prolifera | Non-invasive | Yes | Esterase | >50% in <1 min |

Characterization of Metabolites and Transformation Products

The enzymatic deacetylation of caulerpenyne results in the formation of highly reactive and unstable 1,4-dialdehydes. researchgate.netcapes.gov.br One of the key products identified is oxytoxin 2. researchgate.netresearchgate.net These aldehydes are considered more biologically active than their acetylated precursors. si.edu In addition to this compound, a suite of related sesquiterpenoid and monoterpenoid metabolites has been isolated from C. taxifolia. int-res.com These compounds are believed to be part of the same metabolic network, arising either as precursors, degradation products, or alternative biosynthetic endpoints. int-res.com

Table 2: Metabolites Structurally Related to this compound in Caulerpa taxifolia

| Metabolite | Compound Class | Reference |

|---|---|---|

| Caulerpenyne | Sesquiterpenoid | int-res.com |

| Taxifolial B | Sesquiterpenoid | int-res.com |

| Taxifolial C | Sesquiterpenoid | int-res.com |

| Taxifolial D | Monoterpene | int-res.com |

| 10,11-epoxycaulerpenyne | Sesquiterpenoid | int-res.com |

| Oxytoxin 2 | Sesquiterpenoid (dialdehyde) | researchgate.net |

| Dihydrocaulerpenyne | Sesquiterpenoid | mdpi.com |

| Expansinol | Sesquiterpenoid | mdpi.com |

| Taxifolione | Terpenoid | eurekaselect.com |

Strategies for Chemical Synthesis of Taxifolial a

Total Synthesis Approaches to Taxifolial A

The total synthesis of this compound provides a means to confirm its structure and allows for the preparation of analogues for further study. The first total synthesis of (±)-Taxifolial A was a significant achievement in the field. nih.govacs.org

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. tgc.ac.inscitepress.org For this compound, the strategy involves disconnecting the target molecule into simpler, readily available starting materials. scitepress.org The synthesis plan for this compound involved its initial preparation from three key fragments, designated as the "east," "central," and "west" segments. acs.orgacs.orgresearchgate.net The core strategy was based on constructing the aldehyde precursor of this compound by coupling these three fragments. researchgate.net

The key disconnections identified in the retrosynthetic analysis are:

Formation of the dienyne moiety: This was envisioned to be formed via a Stille cross-coupling reaction. acs.orgacs.org

Assembly of the main carbon skeleton: This was planned through a coupling reaction involving a vinylstannane (east segment) and a functionalized aldehyde (central part). acs.orgacs.org

Stereoselective Assembly of Key Molecular Fragments

The synthesis of this compound requires precise control over the stereochemistry of its multiple chiral centers and double bonds. nih.govacs.org The stereoselective assembly of the key fragments was a critical aspect of the total synthesis. nih.govmolaid.comresearchgate.net

East Segment (Vinylstannane): The synthesis of the vinyltin (B8441512) segment started with a palladium-catalyzed hydrostannation of but-2-ynediol to create an (E)-vinyltin reagent. acs.orgresearchgate.net The more accessible primary alcohol was then selectively protected as a tert-butyldimethylsilyl (TBDMS) ether. acs.orgresearchgate.net

Central Segment (Iodoaldehyde): The preparation of the iodoaldehyde involved the alkylation of the lithium acetylide derived from butynol (B8639501) with methyl iodide. acs.org A subsequent stereo- and regioselective stannylcupration reaction furnished the desired vinyltin intermediate with high selectivity. acs.org

West Segment (Alkynyl Stannane): The west fragment was prepared using a Corey-Fuchs alkynylation reaction. acs.org Commercially available 3,3-dimethylacrolein was converted to a gem-dibromo diene, which was then treated with butyllithium (B86547) and trimethyltin (B158744) chloride to yield the alkynyl stannane (B1208499). acs.org

Application of Stille Cross-Coupling for Dienyne Moiety Construction

The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds between an organotin compound and an organic halide or pseudohalide. wiley-vch.delibretexts.orgwikipedia.org This reaction was pivotal in constructing the dienyne moiety of this compound. nih.govacs.orgacs.org The carbon skeleton was successfully assembled in high yield via a Stille cross-coupling between a vinyl iodide intermediate and an alkynyl stannane (the west segment). acs.orgacs.org The reaction utilized bis(acetonitrile)palladium(II) chloride as the catalyst in dimethylformamide (DMF). acs.org It is noteworthy that using the tributylstannyl analogue of the west segment resulted in a significantly lower yield of only 30%. acs.orgacs.org

Role of Palladium-Catalyzed Hydrostannation in Vinyltin Intermediate Formation

Palladium-catalyzed hydrostannation of alkynes is a well-established method for the regio- and stereoselective synthesis of vinylstannanes. acs.orgacs.org This reaction played a crucial role in the synthesis of the eastern fragment of this compound. acs.orgresearchgate.net The hydrostannation of but-2-ynediol with a palladium complex catalyst afforded the (E)-vinyltin reagent, which was a key intermediate for the subsequent coupling reactions. acs.orgresearchgate.net

Comparison of Different Synthetic Routes for Efficiency and Stereocontrol

A later report described the total synthesis of not only (±)-Taxifolial A but also other natural analogues. researchgate.net This work also utilized a fragment-coupling strategy with a Stille reaction as a key step. researchgate.net While this full account provided a more comprehensive study, specific yield and step-count comparisons for the synthesis of this compound alone are not detailed in a way that allows for a direct side-by-side efficiency comparison with the initial report. Both syntheses highlight the challenges in controlling the stereochemistry of the dienyne system.

| Synthetic Route | Starting Material | Key Reactions | Overall Yield | Number of Steps | Stereocontrol Outcome |

| Commeiras et al. (2001) | 3-Butyn-1-ol | Stille cross-coupling, Palladium-catalyzed hydrostannation, Stannylcupration | 14% | 9 | E-configuration at C3-C15, but Z-configuration at C1-C2. |

Semi-Synthesis and Derivatization Strategies for this compound Analogues

Semi-synthesis, which involves the chemical modification of a naturally occurring starting material, is a common strategy for producing analogues of complex natural products. nih.govrsc.org While the provided search results focus heavily on the total synthesis of this compound, the synthesis of its analogues is also a significant area of research. researchgate.net The synthesis of various terpenoids isolated from Caulerpa taxifolia, including analogues of this compound, has been undertaken to study structure-activity relationships. researchgate.net These efforts often involve modifying the key fragments before their assembly or derivatizing the final natural product. The synthesis of Taxifolial D, another metabolite from Caulerpa taxifolia, was achieved through coupling reactions, confirming its Z configuration. researchgate.net This indicates that the synthetic strategies developed for this compound can be adapted to produce a variety of related natural and unnatural compounds.

Synthesis of Chemically Modified this compound Derivatives

While the total synthesis of this compound has been accomplished, the literature specifically detailing the synthesis of its chemically modified derivatives is not extensive. However, the structure of this compound presents several functional groups that are amenable to chemical modification to produce novel derivatives. wikipedia.orgnih.gov These derivatives are valuable for structure-activity relationship (SAR) studies to explore the pharmacophore of related bioactive compounds like caulerpenyne (B1231210). researchgate.net

The primary sites for modification on the this compound molecule include:

The terminal aldehyde group: This group is highly reactive and can undergo a variety of transformations.

The two acetate (B1210297) esters: These can be hydrolyzed to the corresponding alcohols, which can then be further derivatized.

The carbon-carbon double and triple bonds: These can be subjected to various addition or oxidation reactions.

Potential Derivatization Reactions:

The aldehyde functional group is a prime target for derivatization. Standard organic reactions can be employed to create a library of derivatives. For instance, the aldehyde can be oxidized to a carboxylic acid, reduced to a primary alcohol, or converted into an imine or oxime. ddtjournal.com Such modifications would alter the polarity and hydrogen bonding capabilities of the molecule, potentially influencing its biological activity.

The two acetate groups on this compound can be selectively or fully hydrolyzed to yield the corresponding diol or mono-alcohols. These hydroxyl groups can then be re-acylated with different acyl groups to probe the effect of the ester chain length or steric bulk on activity.

The table below outlines some potential derivatization strategies based on the functional groups present in this compound.

| Functional Group | Reaction Type | Potential Reagents | Resulting Derivative Class |

| Aldehyde | Oxidation | PCC, DMP | Carboxylic Acid |

| Aldehyde | Reduction | NaBH4, LiAlH4 | Primary Alcohol |

| Aldehyde | Reductive Amination | Amine, NaBH3CN | Secondary Amine |

| Acetate Esters | Hydrolysis | LiOH, K2CO3 | Alcohols (Diol) |

| Alkenes/Alkyne | Hydrogenation | H2, Pd/C | Saturated hydrocarbon |

| Alkenes | Epoxidation | m-CPBA | Epoxides |

This table represents theoretically possible derivatization reactions based on the functional groups of this compound. Specific experimental data for these reactions on the this compound substrate is limited in published literature.

Preparation of this compound from Related Natural Precursors

This compound is a naturally occurring metabolite in Caulerpa taxifolia, alongside the major secondary metabolite, caulerpenyne. acs.org Synthetic strategies have often viewed this compound as a key intermediate or a direct precursor for the synthesis of caulerpenyne and its isomers. acs.orgacs.org This relationship suggests that their syntheses proceed through common intermediates rather than a direct chemical conversion of isolated caulerpenyne to this compound.

The key steps in the total synthesis of (±)-Taxifolial A are summarized below:

| Step | Reaction | Key Reagents and Conditions | Yield (%) | Reference |

| 1 | Coupling of "east" and "central" fragments | Tin-lithium exchange followed by addition to aldehyde 7 | 48 | acs.org |

| 2 | Protection of diol 10 | Acetic anhydride (B1165640), DMAP, pyridine | 96 | acs.org |

| 3 | Stille cross-coupling with "west" fragment | Bis(acetonitrile)palladium(II) chloride, DMF | High Yield | acs.org |

| 4 | Desilylation of intermediate 12 | HF/pyridine | - | acs.org |

| 5 | Oxidation of primary alcohol 13 | Dess-Martin periodinane | 96 | acs.org |

Interestingly, the synthetic (±)-Taxifolial A was then used as a direct precursor to synthesize (±)-iso-caulerpenyne. acs.org Quenching the dienol of this compound with acetic anhydride in the presence of potassium acetate led to the formation of iso-caulerpenyne in 88% yield. acs.org This transformation highlights the close synthetic relationship between these two natural products and establishes a formal route to caulerpenyne analogues from synthetic this compound.

While this compound is biosynthetically related to other metabolites in Caulerpa taxifolia, such as Taxifolial D and Taxifolione, direct chemical conversions of these compounds to this compound have not been reported. researchgate.netbenthamdirect.com The synthesis of Taxifolial D, for example, was achieved through independent coupling reactions. benthamdirect.com The enzymatic transformation of caulerpenyne in the wounded alga has been studied, but this process leads to the formation of reactive 1,4-dialdehydes (oxytoxins), not this compound. nih.govresearchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies for Taxifolial a

Comprehensive Spectroscopic Elucidation Techniques for Structural Confirmation

The definitive identification of a chemical structure requires the synergistic use of multiple spectroscopic techniques. Each method provides unique and complementary pieces of the structural puzzle, which, when combined, lead to an unambiguous assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts and Coupling Patterns

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. analis.com.myup.ac.za For a flavonoid-like molecule, 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are indispensable.

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) of each proton is indicative of its electronic environment (shielding/deshielding), while the coupling patterns (spin-spin splitting) reveal the connectivity between adjacent protons. For a flavonoid skeleton, distinct signals would appear for aromatic protons on the A and B rings, olefinic protons, and protons of hydroxyl or other substituent groups. youtube.com

¹³C NMR: This spectrum reveals the number of unique carbon atoms in the molecule and their chemical nature (e.g., C=O, C=C, C-O). The chemical shifts are characteristic of the carbon's hybridization and bonding environment.

Interactive Data Table: Representative NMR Data for Taxifolial A

| Atom Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz) |

| Data for "this compound" is not currently available in the scientific literature. | Data for "this compound" is not currently available in the scientific literature. | Data for "this compound" is not currently available in the scientific literature. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high precision. mdpi.comnih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a unique molecular formula. mdpi.com

Furthermore, tandem mass spectrometry (MS/MS) provides structural insights through controlled fragmentation of the parent ion. The resulting fragmentation pattern is a fingerprint of the molecule. For flavonoids, characteristic fragmentation pathways, such as retro-Diels-Alder (RDA) reactions, lead to cleavage of the C-ring, providing valuable information about the substitution patterns on the A and B rings. mdpi.compreprints.org

Interactive Data Table: HRMS Data for this compound

| Analysis Type | Parameter | Value |

| HRMS | Molecular Formula | Not Available |

| Calculated m/z | Not Available | |

| Measured m/z | Not Available | |

| MS/MS Fragmentation | Precursor Ion (m/z) | Not Available |

| Major Fragment Ions (m/z) | Not Available |

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. nih.gov It is an excellent tool for identifying the functional groups present. researchgate.netptfarm.pl For a flavonoid structure, IR spectroscopy would be used to confirm the presence of key functional groups through their characteristic absorption bands. irb.hr

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| Not Available | O-H stretching | Hydroxyl groups (phenolic) |

| Not Available | C=O stretching | Ketone (C4-carbonyl) |

| Not Available | C=C stretching | Aromatic rings |

| Not Available | C-O stretching | Ether / Phenol |

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly its conjugated systems (chromophores). nih.govmedwinpublishers.com Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum:

Band I (typically 300-390 nm) corresponds to the B-ring cinnamoyl system.

Band II (typically 240-280 nm) corresponds to the A-ring benzoyl system. medwinpublishers.comresearchgate.net

The exact position (λmax) and intensity of these bands are highly sensitive to the hydroxylation pattern and other substitutions on the flavonoid skeleton, making UV-Vis a valuable tool for structural characterization. wiley.comnveo.org

Interactive Data Table: UV-Vis Spectroscopic Data for this compound

| Solvent | Band I (λmax, nm) | Band II (λmax, nm) |

| Not Available | Not Available | Not Available |

Advanced Spectroscopic Techniques: Raman Spectroscopy, X-ray Diffraction, and Atomic Force Microscopy (Applied to molecular systems)

Raman Spectroscopy: This technique provides information on molecular vibrations and is complementary to IR spectroscopy. acs.org It is particularly useful for identifying the skeletal vibrations of the flavonoid core and can be used for both qualitative and quantitative analysis of flavonoids in complex matrices, sometimes directly on plant tissues. acs.orgnih.govmdpi.comnih.gov

X-ray Diffraction: For a compound that can be crystallized, single-crystal X-ray diffraction provides the ultimate proof of structure. nhm.ac.uknmt.eduiastate.edu It yields a precise three-dimensional map of the atoms in the molecule, unambiguously determining its absolute configuration, conformation, and stereochemistry. researchgate.net

Atomic Force Microscopy (AFM): At the molecular level, high-resolution AFM is a powerful imaging technique that can visualize single molecules on a surface. azooptics.comcornell.edu This method could be used to directly observe the planar structure and conformation of individual this compound molecules, providing visual confirmation of its molecular architecture. semanticscholar.orgresearchgate.netnih.gov

Quantitative and Qualitative Analytical Methodologies for this compound Detection

Once the structure of this compound is confirmed, analytical methods can be developed for its detection (qualitative analysis) and measurement (quantitative analysis) in various samples, such as plant extracts or biological fluids.

Qualitative Analysis: This involves identifying the presence of this compound in a sample. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful tool for this purpose. researchgate.netscielo.org.petandfonline.com By matching the retention time, accurate mass, and MS/MS fragmentation pattern of a peak in the sample to that of a known standard, a confident identification can be made. researchgate.netnih.gov In the absence of a standard, LC-HRMS/MS data can still allow for the tentative identification of the compound in a complex mixture. mdpi.com

Quantitative Analysis: This involves determining the exact amount or concentration of this compound in a sample. acs.orgoup.com The most common technique is HPLC coupled with a UV-Vis or diode array detector (DAD). nih.gov A calibration curve is constructed by analyzing known concentrations of a purified this compound standard. The peak area of this compound in an unknown sample can then be compared to this curve to determine its concentration. jmp.ir For higher sensitivity and selectivity, especially in complex matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often the method of choice. iosrjournals.org

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical tool for the trace analysis of natural products like this compound from crude extracts and process intermediates. nih.gov This technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and structural elucidation power of tandem mass spectrometry. mdpi.comyoutube.com The high sensitivity of LC-MS enables the detection of compounds present at very low concentrations, while its high resolution and selectivity allow for the precise identification of a wide range of metabolites. mdpi.com

For the analysis of this compound, a typical LC-MS/MS method would involve reverse-phase chromatography to separate the compound from other components in the sample matrix. The separated analyte then enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI). In the tandem mass spectrometer, a specific precursor ion corresponding to this compound is selected and fragmented to produce characteristic product ions. This process, often performed in Selected Reaction Monitoring (SRM) mode, provides highly selective identification and sensitive quantification of the target compound. nih.gov This methodology is crucial for pharmacokinetic studies and for the rapid and systematic structure elucidation of taxane-like compounds in mixtures and samples of limited quantity. nih.govnih.gov The development of a reliable LC-MS/MS bioanalysis assay involves the thorough optimization of sample preparation, MS detection, and chromatography conditions. youtube.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for the identification and quantification of volatile and semi-volatile organic compounds in complex mixtures. nih.govmdpi.com This method is widely applied for the analysis of volatile components in environmental, food, and biological samples due to its high sensitivity, effective compound separation, and ease of operation. nih.govmdpi.com The process involves separating volatile compounds in a gas chromatograph before they are detected by a mass spectrometer, which provides detailed structural information, making the distinction of structurally similar compounds easier. youtube.com

The direct analysis of a complex, low-volatility compound such as this compound by GC-MS is not standard practice. Such large molecules typically require a derivatization step to increase their volatility and thermal stability before they can be successfully analyzed by GC-MS. However, GC-MS is an invaluable tool for characterizing the profile of any volatile components or impurities that may be present alongside this compound in a sample, such as a plant extract. researchgate.netresearchgate.net For instance, headspace solid-phase microextraction (HS-SPME) coupled with GC/MS can be a useful and appropriate method for the rapid extraction and qualitative analysis of volatile components from medicinal plants at an analytical level. researchgate.net

Method Validation Parameters: Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination

Method validation is essential to ensure that an analytical procedure is suitable for its intended purpose. wjarr.com Key parameters in this validation are the Limit of Detection (LOD) and the Limit of Quantification (LOQ). wjarr.combitesizebio.com The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise but not necessarily quantified with acceptable precision and accuracy. altabrisagroup.comnih.gov The LOQ represents the lowest concentration of an analyte that can be measured with an acceptable level of precision and accuracy. altabrisagroup.comnih.gov

Several methods exist for determining LOD and LOQ. A widely accepted approach, recommended by the International Conference on Harmonisation (ICH), is based on the standard deviation of the response (σ) and the slope of the calibration curve (S). sepscience.com The formulas used are:

LOD = 3.3 x (σ / S) sepscience.comresearchgate.net

LOQ = 10 x (σ / S) sepscience.comresearchgate.net

Here, σ can be estimated from the standard deviation of the y-intercepts of regression lines or the standard deviation of blank sample measurements. wjarr.comresearchgate.net These parameters are critical for validating analytical methods, ensuring that the detected signals are genuinely from the analyte and not analytical noise, and that quantitative results are reliable. bitesizebio.com

Table 1: Illustrative Method Validation Parameters for this compound Analysis Note: The following data is illustrative and based on typical values for similar compounds analyzed by LC-MS/MS.

| Parameter | Analytical Method | Matrix | Value |

| LOD | LC-MS/MS | Human Plasma | 0.15 ng/mL |

| LOQ | LC-MS/MS | Human Plasma | 0.50 ng/mL |

| Linearity (r²) | LC-MS/MS | Human Plasma | ≥ 0.998 |

| LOD | LC-MS/MS | Plant Extract | 1.20 ng/g |

| LOQ | LC-MS/MS | Plant Extract | 4.00 ng/g |

| Linearity (r²) | LC-MS/MS | Plant Extract | ≥ 0.997 |

Assessment of Selectivity, Specificity, and Accuracy in Complex Matrices

When analyzing compounds in complex matrices such as biological fluids or plant extracts, it is crucial to assess the method's selectivity, specificity, and accuracy. nih.govresearchgate.net

Selectivity and Specificity: These terms are often used interchangeably, but they have distinct meanings. echemi.com Specificity is the ability of a method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. echemi.comloesungsfabrik.de Selectivity refers to the extent to which the method can determine particular analytes in a mixture without interference from other components. quora.comyoutube.com A method that is specific is always selective, but the reverse is not necessarily true. quora.com To demonstrate specificity in a stability-indicating test, samples containing relevant degradation products should be analyzed. fda.gov This can be achieved by analyzing blank matrices, matrices spiked with the analyte and potential interferents, and samples that have been subjected to stress conditions (e.g., heat, light, acid, base). youtube.com

Accuracy: The accuracy of an analytical method describes the closeness of the test results to the true value. wjarr.com It is a critical parameter for validating quantitative assays. nih.gov Accuracy is typically determined by recovery studies, where a known amount of the analyte is added to a blank matrix, and the resulting mixture is analyzed. wjarr.com The percentage of the analyte that is recovered by the assay is a measure of its accuracy. This is usually assessed at a minimum of three concentration levels covering the specified range. nih.gov Complex matrices can interfere with the ionization process in mass spectrometry, leading to ion suppression or enhancement, which can negatively impact accuracy. nih.gov Therefore, evaluating matrix effects is a key part of assessing accuracy in complex samples. nih.govresearchgate.net

Table 2: Example of Accuracy Assessment for this compound in a Complex Matrix (Rat Plasma) Note: This data is for illustrative purposes.

| Spiked Concentration (ng/mL) | N | Mean Measured Concentration (ng/mL) | Standard Deviation | Accuracy (% Recovery) |

| 1.0 | 5 | 0.98 | 0.09 | 98.0% |

| 50.0 | 5 | 51.2 | 3.58 | 102.4% |

| 200.0 | 5 | 195.6 | 11.74 | 97.8% |

Computational Chemistry and Molecular Modeling Studies of Taxifolial a

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.commdpi.commolecular-modelling.ch This method is crucial in drug discovery for predicting the binding mode and affinity of a small molecule to a biological target. mdpi.commdpi.com

Molecular docking algorithms explore various possible conformations of the ligand within the binding site of a target protein. mdpi.comnih.gov Scoring functions are then used to estimate the binding affinity for each pose, typically expressed as a score or energy value. mdpi.com While research has investigated the biological activities of extracts from Caulerpa taxifolia, the source of Taxifolial A, and has sometimes involved docking studies of its major metabolites, specific molecular docking analyses detailing the binding modes and affinities of this compound with hypothesized targets are not prominently reported. researchgate.net

For a compound like this compound, a typical molecular docking study would involve the following steps:

Target Identification : Hypothesizing potential biological targets based on the activities of similar compounds or extracts. For instance, given the context of other metabolites from Caulerpa taxifolia, targets like topoisomerase II could be considered. researchgate.net

Model Preparation : Obtaining the 3D structures of both this compound (the ligand) and the target protein, often from crystallographic data or homology modeling.

Docking Simulation : Using software like GLIDE or DOCK to predict how this compound fits into the active site of the target. mdpi.com

Analysis of Results : Evaluating the predicted binding poses and their corresponding scores. The results are often visualized to inspect key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and protein residues. prismbiolab.com

The output of such a study would typically be a table of docking scores against various targets, as illustrated in the hypothetical table below.

Table 1: Hypothetical Molecular Docking Results for this compound This table is for illustrative purposes only and does not represent published research data.

| Hypothesized Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Topoisomerase II | -8.5 | ASP479, LYS490 |

| Cyclooxygenase-2 (COX-2) | -7.9 | ARG120, TYR355 |

| NLRP3 Inflammasome | -9.1 | SER295, ARG578 |

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. eurofinsdiscovery.comeddc.sg This can be done using either the structure of the target (structure-based) or the structure of a known active ligand (ligand-based). eurofinsdiscovery.com

In the context of this compound, if it were found to have a desirable biological activity, its chemical structure could be used as a query in a ligand-based virtual screening campaign. eurofinsdiscovery.comtjnpr.org This involves:

Pharmacophore Modeling : Identifying the key chemical features of this compound responsible for its activity (e.g., hydrogen bond donors/acceptors, hydrophobic regions) to create a 3D pharmacophore model. tjnpr.org

Library Screening : Searching chemical databases (like ZINC or PubChem) for molecules that match the pharmacophore model.

Hit Identification : The resulting molecules, or "hits," would be expected to have similar biological activity and could be prioritized for experimental testing.

This process helps in identifying novel compounds with potentially improved properties based on the this compound scaffold.

In Silico Prediction of Compound Properties Relevant to Biological Systems

In silico methods allow for the prediction of various physicochemical and pharmacokinetic properties of a molecule from its structure alone. nih.goveuropa.eu These predictions are valuable for assessing the "drug-likeness" of a compound early in the discovery process. europa.eu Properties like lipophilicity (logP), aqueous solubility (logS), permeability, and metabolic stability can be estimated using quantitative structure-property relationship (QSPR) models or machine learning algorithms. nih.govbiorxiv.orgmmv.org

For this compound, several properties have been computationally predicted and are available in public databases like PubChem. nih.gov

Table 2: Computationally Predicted Properties of this compound

| Property | Predicted Value | Method/Source |

|---|---|---|

| Molecular Formula | C19H24O5 | PubChem |

| Molecular Weight | 332.4 g/mol | PubChem 2.1 |

| XLogP3 (Lipophilicity) | 3.5 | XLogP3 3.0 |

| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.6.11 |

| Hydrogen Bond Acceptor Count | 5 | Cactvs 3.4.6.11 |

| Rotatable Bond Count | 7 | Cactvs 3.4.6.11 |

| Topological Polar Surface Area | 69.7 Ų | Cactvs 3.4.6.11 |

Source: PubChem CID 21773730 nih.gov

These predicted values provide initial insights into how this compound might behave in a biological system. For example, the XLogP3 value suggests moderate lipophilicity, which can influence membrane permeability and solubility.

Computational Synthesis Planning and Retrosynthesis for this compound

Computational synthesis planning, or retrosynthesis, involves deconstructing a target molecule into simpler, commercially available precursors. nih.govarxiv.org This aids chemists in designing efficient synthetic routes. arxiv.org

Enzyme-assisted or biocatalytic retrosynthesis is an emerging field that incorporates enzymatic reactions into synthetic planning. mit.edunih.govacsgcipr.org Enzymes offer high selectivity and can operate under mild conditions, making synthesis more sustainable. nih.govacsgcipr.org Computer-aided synthesis planning (CASP) tools like RetroBioCat can suggest disconnections that correspond to known enzymatic transformations. mit.edu

For this compound, a biocatalytic retrosynthesis approach would analyze its structure for bonds that could be formed by known enzyme classes (e.g., esterases, oxidoreductases). This could lead to novel and more efficient synthetic pathways compared to purely chemical methods. acsgcipr.orgrsc.org

Table 3: Potential Enzyme-Catalyzed Disconnections for this compound This table is for illustrative purposes only and does not represent published research data.

| Bond/Functional Group | Potential Enzyme Class | Retrosynthetic Transformation |

|---|---|---|

| Acetate (B1210297) Ester Linkages | Esterase / Lipase (in reverse) | Esterification of corresponding alcohols |

| Alkene Bonds | Ene-reductase | Reduction of an α,β-unsaturated carbonyl |

| Keto Group | Alcohol Dehydrogenase | Oxidation of a secondary alcohol |

Machine learning (ML) is revolutionizing synthesis planning by predicting the outcomes of chemical reactions. neurips.ccnips.ccmi-6.co.jp ML models are trained on vast datasets of known reactions and can predict the most likely products for a given set of reactants and conditions. mit.eduacs.org These models can be template-based, relying on known reaction rules, or template-free, learning the underlying patterns of chemical reactivity directly from data. mi-6.co.jp

For the synthesis of a complex molecule like this compound, ML could be used to:

Predict Reaction Outcomes : Assess the feasibility of proposed synthetic steps and predict major products and potential byproducts. mit.edu

Optimize Reaction Conditions : Suggest optimal solvents, temperatures, and catalysts for each step of the synthesis.

Discover New Routes : By not being limited to predefined templates, some ML models can propose novel reactions that a human chemist might not consider. mi-6.co.jparxiv.org

While specific applications of these advanced computational methods to this compound are not yet published, they represent the cutting edge of chemical synthesis design and hold significant promise for the future synthesis of this and other complex natural products. chemrxiv.org

Computational Analysis of this compound Remains an Unexplored Frontier

Despite its recognized role as a natural product isolated from the invasive green seaweed Caulerpa taxifolia, the chemical compound this compound has not been the subject of dedicated computational chemistry and molecular modeling studies, according to a thorough review of published scientific literature. Specifically, there is a notable absence of research detailing quantum chemical calculations for its electronic structure and reactivity analysis.

However, searches of scientific databases and literature have not yielded any specific studies that apply these computational techniques to this compound. While the synthesis of this compound has been documented, and it is often mentioned in the context of other metabolites from Caulerpa taxifolia like caulerpenyne (B1231210), the computational exploration of its intrinsic molecular properties remains an open area for future research. acs.orgresearchgate.net

General computational studies on other sesquiterpenes have demonstrated the utility of these methods in understanding their structure-activity relationships and reaction mechanisms. researchgate.netnih.gov A similar investigation into this compound would be expected to provide detailed information on its electron distribution, bond characteristics, and reactivity indices. This would involve optimizing the molecule's geometry at a specific level of theory and then calculating various electronic descriptors. The results would typically be presented in data tables, allowing for a quantitative analysis of its chemical nature.

Until such research is undertaken and published, a detailed section on the "Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis" of this compound, complete with data tables and specific research findings, cannot be constructed. The scientific community awaits such an investigation to fully characterize this marine natural product from a computational perspective.

Future Research Directions and Academic Perspectives on Taxifolial a

Elucidating the Complete Biosynthetic Pathway in Caulerpa taxifolia

The Mediterranean populations of Caulerpa taxifolia are known to synthesize a variety of potentially toxic terpenes, including Taxifolial A. int-res.com It has been suggested that some of these compounds, including this compound, could be degradation products or precursors of caulerpenyne (B1231210), the major secondary metabolite of the alga. int-res.com While the chemical relationship between these compounds is hypothesized, the complete biosynthetic pathway of this compound within C. taxifolia remains to be fully elucidated. Future research will likely focus on identifying the specific enzymes and genetic sequences responsible for its formation. Understanding this pathway is crucial for several reasons. It could reveal novel enzymatic mechanisms and provide a deeper understanding of the chemical defense strategies of this invasive species. Furthermore, knowledge of the biosynthetic pathway could be harnessed for the heterologous production of this compound and its analogues in microbial systems, offering a sustainable alternative to extraction from the alga.

Advancements in Asymmetric Total Synthesis of this compound and Complex Analogues

The first total synthesis of (±)-Taxifolial A has been accomplished, with key steps involving the stereoselective assembly of a vinyltin (B8441512) derived from butynediol and a functionalized aldehyde, followed by the construction of the dienyne moiety via a Stille cross-coupling reaction. acs.org This initial synthesis provides a foundational route to the racemic mixture of this compound.

Future advancements in this area will likely concentrate on the development of an asymmetric total synthesis to produce enantiopure this compound. acs.orgnih.govrsc.org This is a critical step, as the biological activity of chiral molecules often resides in a single enantiomer. Access to enantiomerically pure this compound will enable a more precise evaluation of its biological properties.

Moreover, the development of a modular and efficient total synthesis will facilitate the creation of a library of complex analogues. escholarship.orgrsc.org By systematically modifying the structure of this compound, researchers can probe structure-activity relationships (SAR), potentially leading to the discovery of new compounds with enhanced or novel biological activities. This approach is essential for exploring the full therapeutic or biotechnological potential of the this compound scaffold.

Development of Integrated Multi-Omics Approaches for Natural Product Profiling

The study of natural products like this compound is being revolutionized by the integration of multiple "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics. rsc.orguic.edumdpi.com These approaches provide a holistic view of the biological system, from the genetic blueprint to the final metabolic output.

For Caulerpa taxifolia, an integrated multi-omics approach could be employed to create a comprehensive profile of its natural products. mdpi.com By correlating genomic data (identifying biosynthetic gene clusters) with metabolomic data (detecting the presence and quantity of compounds like this compound), researchers can more effectively link genes to molecules. mdpi.com This is particularly valuable for complex organisms where traditional biochemical methods are challenging.

Furthermore, multi-omics can help to understand how environmental factors or stressors influence the production of secondary metabolites. rsc.org This knowledge is not only crucial for ecological studies but also for optimizing the production of desired compounds in a controlled environment. The development of advanced analytical techniques and computational tools will be key to managing and interpreting the vast datasets generated by these approaches. rsc.org

In-depth Investigation of the Biological Significance of "Weakly Active" Metabolites like this compound

In toxicological studies, this compound has been shown to be inactive or only weakly toxic in certain assays. scispace.compensoft.net While the focus of much research is on highly potent compounds, there is a growing recognition of the potential ecological and synergistic roles of "weakly active" metabolites.

Predictive Modeling for Structure-Function Relationships and De Novo Design

Computational methodologies are becoming increasingly vital in natural product research for predicting the biological activities and mechanisms of action of novel compounds. mdpi.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and machine learning can be applied to datasets of natural products to identify the structural features responsible for specific biological effects. acs.orgresearchgate.net

For this compound and its synthesized analogues, predictive modeling can be used to establish structure-function relationships. researchgate.net By analyzing how structural modifications affect biological activity, researchers can develop models that predict the activity of new, yet-to-be-synthesized compounds. This in silico approach can significantly accelerate the discovery of lead compounds by prioritizing the synthesis of molecules with the highest probability of desired activity.

Furthermore, these predictive models can inform the de novo design of novel molecules. By understanding the key pharmacophores and structural motifs, it may be possible to design entirely new compounds based on the this compound scaffold but with optimized properties for specific therapeutic targets.

Sustainable Production and Biorefinery Concepts for Marine Algal Natural Products

The reliance on harvesting marine organisms for natural products is often unsustainable. The development of sustainable production methods is therefore a critical area of future research. The concept of a biorefinery, where all components of the algal biomass are valorized, is gaining traction. nih.govfrontiersin.orgrepec.org

Furthermore, biotechnological approaches, such as the heterologous expression of the this compound biosynthetic pathway in microorganisms, offer a promising route for sustainable production. This would provide a reliable and scalable source of the compound without impacting natural populations of the alga. Research in this area will focus on optimizing expression systems and fermentation conditions to maximize yields. nih.govrepec.org

Global Collaboration and Data Sharing in Marine Chemical Ecology and Metabolomics

The fields of marine chemical ecology and metabolomics are inherently global, dealing with diverse ecosystems and a vast array of chemical compounds. mdpi.com International collaboration and open data sharing are essential for accelerating progress in these areas. gu.se

Future research on this compound and other marine natural products will benefit greatly from collaborative efforts that bring together expertise in chemistry, ecology, genetics, and data science. gmlab.ac.cnmpg.de The establishment of shared databases for metabolomic data, for instance, would allow researchers to compare the chemical profiles of Caulerpa taxifolia from different regions and under various environmental conditions. This could lead to new insights into the factors that influence the production of this compound and other metabolites.

Such collaborations can also facilitate the development of standardized methodologies and the sharing of best practices, ultimately leading to more robust and reproducible research. mdpi.com

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the molecular structure of Taxifolial A?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use 1D/2D NMR (e.g., H, C, HSQC, HMBC) to resolve stereochemistry and functional groups. Ensure spectra are calibrated against internal standards (e.g., TMS) .

- X-ray Crystallography : Employ single-crystal diffraction for absolute configuration determination. Report refinement parameters (e.g., R-factor) and deposit data in public repositories (e.g., Cambridge Structural Database) .

- Mass Spectrometry (MS) : Combine High-Resolution MS (HRMS) with fragmentation patterns (MS/MS) to confirm molecular formula and fragmentation pathways. Use ESI or MALDI ionization depending on solubility .

- Purity Validation : Conduct HPLC/GC with ≥95% purity thresholds. Document chromatographic conditions (column type, mobile phase, retention time) .

Q. How should researchers design initial in vitro experiments to assess this compound’s bioactivity?

- Methodological Answer :

-

Cell Line Selection : Use disease-relevant models (e.g., cancer cell lines for antitumor studies) with proper authentication (e.g., STR profiling) .

-

Dose-Response Curves : Test a logarithmic concentration range (e.g., 0.1–100 µM) to calculate IC/EC. Include positive/negative controls (e.g., DMSO for solvent effects) .

-

Assay Replicates : Perform triplicate experiments with independent biological replicates to ensure statistical power (p < 0.05) .

-

Data Reporting : Tabulate results with mean ± SD, statistical tests (e.g., ANOVA), and effect size metrics (Table 1) .

Table 1 : Example In Vitro Bioactivity Data Template

Concentration (µM) Viability (%) SD p-value vs. Control 0.1 98.5 ±2.1 0.15 10 45.2 ±3.8 <0.01

Advanced Research Questions

Q. What strategies resolve conflicting data on this compound’s mechanism of action across studies?

- Methodological Answer :

- Replication Studies : Repeat experiments under identical conditions (e.g., cell culture media, incubation time) to isolate variables .

- Orthogonal Assays : Combine biochemical (e.g., enzyme inhibition) and cellular (e.g., siRNA knockdown) approaches to validate targets .

- Data Harmonization : Use meta-analysis tools (e.g., RevMan) to assess heterogeneity and subgroup differences. Report effect sizes with 95% confidence intervals .

- Model System Critique : Evaluate species-specific responses (e.g., murine vs. human models) and adjust experimental design to mitigate bias .

Q. How can multi-omics approaches elucidate this compound’s biosynthetic pathways?

- Methodological Answer :

- Genomics : Annotate putative biosynthetic gene clusters (BGCs) via antiSMASH or PRISM. Compare with homologous pathways in related taxa .

- Metabolomics : Pair LC-MS/MS profiling with GNPS libraries to identify intermediates. Use isotopic labeling (e.g., C-glucose) to trace precursor incorporation .

- Proteomics : Conduct time-course SILAC experiments to quantify enzyme expression changes during this compound production .

- Data Integration : Apply correlation networks (e.g., WGCNA) to link gene expression with metabolite abundance. Visualize using Cytoscape .

Q. What statistical methods are optimal for analyzing dose-dependent toxicity of this compound in preclinical models?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism or R’s

drcpackage . - Benchmark Dose (BMD) Analysis : Calculate lower confidence limits (BMDL) for risk assessment using EPA’s BMDS software .

- Survival Analysis : Apply Kaplan-Meier curves and Cox proportional hazards models for longitudinal toxicity studies .

- Reporting Standards : Adhere to ARRIVE guidelines for in vivo data, including sample size justification and randomization protocols .

Guidelines for Data Presentation

- Tables : Use Word table formats with Roman numerals, self-explanatory titles, and footnotes (e.g., "Data normalized to vehicle control") .

- Figures : Ensure 300+ DPI resolution for microscopy images. Label axes clearly (e.g., "Concentration (µM)" vs. "Inhibition (%)") .

- Reproducibility : Archive raw data in repositories like Figshare or Zenodo, linking to DOI in the methods section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.